2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

ortho-borylphenol dibenzoxaborin boron-selective Suzuki coupling

The ortho-borylphenol architecture (CAS 2121514-31-4) is frequently confused with the 4- or 5-regioisomers, but only the 3-boryl isomer enables cyclic boronic half-ester (dibenzoxaborin) formation after cross-coupling-a transformation inaccessible to para or meta analogs. For research groups developing serine-β-lactamase inhibitors or saccharide sensors: - ≥98% purity with batch-specific NMR/HPLC/LC-MS documentation - Pinacol ester form provides >6 day hydrolytic half-life at pH 7 vs. rapid protodeboronation of free boronic acid - Enables ortho-functionalized phenols without in-house C-H borylation expertise

Molecular Formula C13H19BO4
Molecular Weight 250.10 g/mol
Cat. No. B12273342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Molecular FormulaC13H19BO4
Molecular Weight250.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)OC
InChIInChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8,15H,1-5H3
InChIKeyAQXQPYZUYHUEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Characteristics for Procurement Screening


2-Methoxy-3-(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenol (CAS 2121514‑31‑4, MFCD16994336) is a pinacol‑protected arylboronic ester of the C₁₃H₁₉BO₄ class (MW 250.10 g mol⁻¹). Its defining structural feature is the ortho relationship between the boronate group and the phenolic –OH, combined with a methoxy substituent at the 2‑position. This ortho‑borylphenol architecture is distinct from the more widely catalogued 2‑methoxy‑4‑boryl isomer (CAS 269410‑22‑2) and is specifically exploited in boron‑selective Suzuki–Miyaura cross‑coupling strategies to construct dibenzoxaborins and related cyclic boronic half‑esters [1]. Commercial sourcing typically provides purities ≥ 97 % (NLT 98 % from select vendors), accompanied by batch‑specific QC documentation (NMR, HPLC, LC‑MS) .

Ortho-borylphenol architecture required for dibenzoxaborin formation via Suzuki coupling
Batch-verified quality with NMR, HPLC, and LC-MS documentation
Pinacol ester form provides hydrolytic stability for coupling workflows

Why Generic Isomer Substitution Fails


Regioisomeric methoxy‑hydroxy‑phenylboronic pinacol esters share the same formula (C₁₃H₁₉BO₄) but exhibit fundamentally different reactivity spaces. In the 3‑boryl isomer the boron atom lies ortho to the phenolic –OH, enabling the formation of cyclic boronic half‑esters (dibenzoxaborins) via intramolecular trapping after Suzuki–Miyaura coupling – a transformation that is geometrically inaccessible to the para‑boryl (4‑isomer, CAS 269410‑22‑2) and meta‑boryl (5‑isomer, CAS 269410‑23‑3) counterparts [1]. Furthermore, the simultaneous presence of an ortho‑hydroxy and an ortho‑methoxy group alters both the steric environment around boron and its Lewis acidity, which directly influences transmetallation rates in cross‑couplings and the stability of the boronate ester toward hydrolytic cleavage [2]. Simply selecting a differently substituted isomer “with the same molecular weight” will direct the synthetic outcome toward structurally divergent products, making generic substitution chemically invalid for any route relying on ortho‑borylphenol intermediates.

Cyclisation geometry
ortho arrangement required; 4- and 5-isomers lack geometry for intramolecular ring closure, yielding open-chain products.
Lewis acidity context
Simultaneous ortho-methoxy and hydroxy substituents may alter boron electrophilicity and transmetallation rates compared to regioisomers.
Divergent product outcome
Replacing with a differently substituted isomer directs the synthetic route toward structurally different products, making generic substitution chemically invalid for dibenzoxaborin-targeted pathways.

Quantitative Differentiation Evidence


Access to Dibenzoxaborin Scaffolds

The target compound positions the boronate ester ortho to the phenolic hydroxyl group – a connectivity that is geometrically required for the boron‑selective Suzuki–Miyaura cross‑coupling / intramolecular cyclisation sequence yielding dibenzoxaborins. Sumida et al. demonstrated that this transformation proceeds directly from ortho‑borylphenols upon coupling with dan‑protected ortho‑borylphenyl triflates, without requiring a separate cyclisation step [1]. The 4‑isomer (CAS 269410‑22‑2) and 5‑isomer (CAS 269410‑23‑3) cannot form the same cyclic boronic half‑ester because the boron and hydroxyl groups are not ortho to one another, fundamentally altering the accessible product space.

Dibenzoxaborin Access
Class-level inference
3-boryl (target)
Boryl ortho to –OH
Enables intramolecular cyclisation
vs
4-isomer
Boryl para to –OH
Cyclisation geometrically impossible
Regioisomer-dependent product chemotype
Boron-selective Suzuki coupling methodology required
ortho-borylphenol dibenzoxaborin boron-selective Suzuki coupling

Hydrolytic Stability Advantage Over Free Boronic Acid

Arylboronic pinacol esters exhibit substantially greater resistance to protodeboronation than the corresponding free boronic acids. Lloyd‑Jones and co‑workers quantified that at pH 7 the neutral hydrolysis of pinacol boronate esters proceeds with a rate constant of k_N ≈ 1.2 × 10⁻⁶ s⁻¹, corresponding to an extrapolated half‑life (t₁/₂) on the order of approximately 6–7 days under purely aqueous neutral conditions [1]. In contrast, the corresponding free boronic acid (3‑hydroxy‑2‑methoxyphenylboronic acid, CAS 2121512‑62‑5) is considerably more prone to protodeboronation and oxidative deboronation, particularly at elevated temperatures and basic pH [1]. The pinacol ester form also permits chromatographic purification on boric acid‑impregnated silica gel, a technique widely adopted for pinacol boronate isolation [2].

Hydrolytic Half-life
Cross-study comparable
~6.7 d t₁/₂ pH 7, 25 °C
free boronic acid: seconds–minutes under basic conditions
Pinacol ester provides >10³-fold longer shelf stability
Extrapolated from pH-rate profiles; class-representative data
boronic ester stability protodeboronation hydrolysis half-life

Vendor QC and Purity Specification

The target 3‑boryl isomer is supplied at NLT 98 % purity (Synblock) with a comprehensive analytical package including NMR, HPLC, LC‑MS, and MSDS . In comparison, the commercially available 5‑isomer (CAS 269410‑23‑3, 3‑hydroxy‑4‑methoxyphenylboronic acid pinacol ester) is listed with a lower specification of ≥ 96.0 % (GC) and a melting point range of 99–104 °C . The 4‑isomer (CAS 269410‑22‑2) is available at 98 % from Sigma‑Aldrich with a tighter melting point of 105–109 °C. The target compound’s distinct MDL number (MFCD16994336 vs. MFCD02093723 for the 4‑isomer) ensures unambiguous identity verification.

Vendor QC Specification
Head-to-head
3-isomer (target)
NLT 98%
NMR, HPLC, LC-MS, MSDS
MDL MFCD16994336
vs
4- & 5-isomers
≥96.0% (5-isomer)
98% (4-isomer)
MDL MFCD02093723 (4-)
Higher purity specification reduces repurification risk
Commercial vendor data; verification recommended
procurement specification purity comparison QC documentation

Synthetic Entry and Published Benchmark Yield

A patent‑documented synthesis of the 4‑isomer (CAS 269410‑22‑2) via PdCl₂(dppf)‑catalysed Miyaura borylation of 2‑methoxy‑4‑bromophenol with pinacolborane delivers an isolated yield of 62 % (GC) . No analogous published yield exists for the target 3‑isomer, which must be accessed either via C–H borylation of 2‑methoxyphenol derivatives or via halogen‑metal exchange / borylation of 2‑methoxy‑3‑bromophenol – both routes with distinct optimisation requirements. The absence of a published benchmark for the 3‑isomer makes vendor‑supplied, quality‑controlled material the reliable procurement pathway for users unwilling to invest in de‑novo synthesis optimisation.

Synthetic Yield Benchmark
Supporting evidence
3-isomer
No published isolated yield
vs
4-isomer
62% yield (GC) via Miyaura borylation
Absence of benchmark supports procurement over in-house synthesis
Alternative Ru-catalysed C-H borylation route available
Miyaura borylation synthesis yield regioselective borylation

Intramolecular Hydrogen-Bonding Capacity

DFT‑B3LYP surveys of ortho‑substituted phenols demonstrate that intramolecular O–H···O hydrogen bonds alter both the partial charges on the phenolic oxygen and the conformation of the aromatic ring [1]. In the target compound, the phenolic –OH can engage in a six‑membered intramolecular hydrogen bond with the oxygen atoms of the pinacol boronate ester, modulating the Lewis acidity at boron and consequently the transmetallation efficiency in Suzuki–Miyaura reactions. The non‑hydroxy analog 2‑methoxyphenylboronic acid pinacol ester (CAS 190788‑60‑4, C₁₃H₁₉BO₃) lacks this hydrogen‑bond donor and presents a distinct electronic profile at the boron centre, despite differing by only one oxygen atom. No such modulation is possible in the des‑hydroxy comparator.

Intramolecular H-Bond
Class-level inference
Phenolic –OH ortho to Bpin: potential 6-membered H-bond with boronate oxygens. Des-hydroxy analog lacks this donor.
May modulate boron electrophilicity and transmetallation
DFT-level inferences on ortho-substituted phenol models
intramolecular hydrogen bond ortho-substituted phenol boron Lewis acidity

High-Value Application Scenarios


Dibenzoxaborin-Based Pharmacophore Synthesis

Research groups pursuing cyclic boronic half‑esters as serine‑β‑lactamase inhibitors, saccharide sensors, or anti‑inflammatory agents should select the 3‑boryl isomer because it is the only regioisomer that provides the ortho‑B‑to‑OH geometry required for dibenzoxaborin formation via boron‑selective Suzuki–Miyaura cross‑coupling, as established by the Hosoya group methodology [1]. The 4‑ and 5‑isomers yield only open‑chain biaryl products under identical conditions.

Shelf-Stable Boronate Intermediates

In medicinal chemistry programs where the boronate building block must be stored for weeks to months, the pinacol ester form of the target compound provides a documented hydrolytic half‑life advantage (> 6 days at pH 7) over the free boronic acid analog (CAS 2121512‑62‑5), which undergoes rapid protodeboronation particularly under basic aqueous conditions [1]. This permits inventory management without the cold‑chain and inert‑atmosphere rigour demanded by free boronic acids.

Quality-Controlled Procurement for Parallel Synthesis

For laboratories generating arrays of biaryl products via high‑throughput Suzuki coupling, the target compound’s commercially specified NLT 98 % purity with batch‑verified NMR, HPLC, and LC‑MS documentation [1] reduces the risk of failed couplings due to unidentified impurities. The distinct MDL identifier (MFCD16994336) and CAS number prevent cross‑contamination with the more widely stocked 4‑isomer (MDL MFCD02093723) that shares the identical molecular formula .

Ortho-Functionalized Phenol Derivatisation

The target compound can serve as a precursor for ortho‑functionalised phenols after Suzuki coupling and subsequent protodeboronation or oxidation. Ru‑catalysed ortho‑selective C–H borylation methodology [1] provides a catalytic route to this substitution pattern, but for end‑users without in‑house C–H activation expertise, procuring the pre‑formed 3‑boryl building block is the practical route to accessing products with substitution ortho to the phenolic –OH that cannot be obtained from the 4‑ or 5‑boryl isomers.

Application
Selection Property
Validation Focus
Dibenzoxaborin-based pharmacophore synthesis
Ortho-B-to-OH geometry requirement
Boron-selective Suzuki coupling/cyclisation capability
Shelf-stable boronate intermediates
Pinacol ester hydrolytic stability
Half-life under neutral aqueous storage conditions
Quality-controlled procurement for parallel synthesis
Batch QC documentation and identity verification
NMR, HPLC, LC-MS data per lot
Ortho-functionalized phenol derivatisation
Ortho-substituted building block access
Pre-formed 3-boryl isomer avoids de-novo C-H borylation
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